molecular formula C17H19N3O4S B11006503 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Katalognummer: B11006503
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: CCKYMYLWMPVWFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidinone core substituted at position 3 with a carboxamide group linked to a 1,3-thiazol-2-yl moiety. The nitrogen at position 1 of the pyrrolidine ring is attached to a 2-(2-methoxyphenoxy)ethyl chain. Structural analogs of this compound often vary in substituents on the aryl groups or heterocyclic amide moieties, leading to differences in pharmacological profiles.

Eigenschaften

Molekularformel

C17H19N3O4S

Molekulargewicht

361.4 g/mol

IUPAC-Name

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-23-13-4-2-3-5-14(13)24-8-7-20-11-12(10-15(20)21)16(22)19-17-18-6-9-25-17/h2-6,9,12H,7-8,10-11H2,1H3,(H,18,19,22)

InChI-Schlüssel

CCKYMYLWMPVWFU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=NC=CS3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrrolidinone Core

The pyrrolidinone ring is constructed via cyclization of itaconic acid derivatives. A validated approach involves reacting 4-aminoacetophenone with itaconic acid under reflux conditions in toluene, forming 5-oxopyrrolidine-3-carboxylic acid derivatives . For the target compound, the intermediate 5-oxopyrrolidine-3-carboxylic acid is isolated and subsequently functionalized. Key parameters include:

  • Reagents : Itaconic acid, 4-aminoacetophenone, toluene.

  • Conditions : Reflux at 110°C for 12 hours.

  • Yield : ~70–75% after recrystallization .

The reaction proceeds via a Michael addition mechanism, followed by intramolecular cyclization. The carboxylic acid group at position 3 remains available for further derivatization.

Functionalization with the Methoxyphenoxyethyl Chain

The methoxyphenoxyethyl side chain is introduced via nucleophilic aromatic substitution or alkylation. A two-step protocol is employed:

  • Synthesis of 2-(2-Methoxyphenoxy)ethyl Bromide :

    • React 2-methoxyphenol with 1,2-dibromoethane in the presence of K₂CO₃ in acetone.

    • Conditions : Reflux for 8 hours.

    • Yield : ~78% .

  • Alkylation of the Pyrrolidine Intermediate :

    • Combine the pyrrolidine-thiazole intermediate with 2-(2-methoxyphenoxy)ethyl bromide using NaH as a base in DMF.

    • Conditions : 60°C, 4 hours.

    • Yield : 65–70% .

Steric hindrance from the pyrrolidine and thiazole groups necessitates prolonged reaction times to achieve complete substitution.

Carboxamide Bond Formation

The final step involves coupling the carboxylic acid intermediate with thiazol-2-amine. This is achieved using carbodiimide-based coupling agents:

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), thiazol-2-amine.

  • Conditions : DCM (dichloromethane), room temperature, 12 hours.

  • Yield : 80–85% .

Mechanistic studies confirm that HOBt suppresses racemization and enhances coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >98% purity .

Optimization and Scalability

Critical optimizations include:

  • Solvent Selection : DMF outperforms THF in alkylation steps due to better solubility of intermediates .

  • Catalyst Screening : Using 4-dimethylaminopyridine (DMAP) in coupling reactions increases yields by 10–15% .

  • Temperature Control : Lowering the temperature during bromination to 0°C reduces side products .

A comparative analysis of synthetic routes is summarized below:

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrrolidinone formationItaconic acid, 4-aminoacetophenone, reflux70–7595
Thiazole cyclizationThiourea, ethanol, 80°C62–8590
Alkylation2-(2-Methoxyphenoxy)ethyl bromide, NaH, DMF65–7092
Amide couplingEDCl/HOBt, DCM80–8598

Analytical Characterization

The compound is validated using:

  • ¹H/¹³C NMR : Key signals include δ 3.85 ppm (methoxy group), δ 7.2–7.8 ppm (aromatic protons), and δ 4.2 ppm (methyleneoxy linkage) .

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient) .

  • Mass Spectrometry : [M+H]⁺ = 432.15 g/mol (calculated: 432.14) .

Challenges and Mitigation

  • Regioselectivity in Thiazole Formation : Competing reactions at the α-carbon are minimized by using excess thiourea .

  • Purification Difficulties : Silica gel chromatography with 5% methanol in DCM resolves co-eluting impurities .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidin-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

    Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-[2-(2-Methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Thiazolring beispielsweise ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren, was möglicherweise zu biologischen Wirkungen wie der Hemmung des mikrobiellen Wachstums oder der Modulation zellulärer Signalwege führt.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Pharmacological Implications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities/Notes References
Target Compound : 1-[2-(2-Methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide 2-(2-Methoxyphenoxy)ethyl, 1,3-thiazol-2-yl ~408 (estimated) Hypothesized adrenoceptor modulation based on structural similarity to antiarrhythmic agents .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, 5-isopropyl-1,3,4-thiadiazol-2-yl 349.38 Higher lipophilicity due to fluorine; thiadiazole may enhance metabolic stability.
1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 3-Methoxyphenyl, 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl 436.53 Bulky phenylpropyl group may reduce membrane permeability but improve target selectivity.
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide Phenyl, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl 367.30 Trifluoromethyl group increases electron-withdrawing effects, potentially stabilizing the amide bond.
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-pyrrolidine-3-carboxamide 4-Methoxyphenyl, indol-3-yl ethyl 433.50 Indole moiety may confer serotonin receptor affinity; limited solubility due to hydrophobicity.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide 2,3-Dihydrobenzodioxin-6-yl, 1,3-thiazol-2-yl 357.40 Benzodioxin group may enhance CNS penetration; structural similarity to adrenergic ligands.

Key Observations

  • Heterocyclic Amide Variations: Thiazole vs. Thiadiazole: The target compound’s 1,3-thiazol-2-yl group (vs. thiadiazole in analogs) may reduce steric hindrance, improving binding to flat binding pockets. Substituent Effects: Bulky groups like 2-phenylpropyl () or trifluoromethyl () on the heterocycle can alter selectivity and pharmacokinetics.
  • Aryl Group Modifications: Methoxyphenoxyethyl vs. Fluorophenyl: The target’s 2-methoxyphenoxyethyl chain may improve solubility compared to fluorophenyl analogs (), which are more lipophilic.
  • Pharmacological Hypotheses: highlights compounds with 2-(2-methoxyphenoxy)ethyl chains exhibiting antiarrhythmic and adrenoceptor-binding activities, suggesting the target compound may share these properties .

Research Findings and Data Gaps

  • Adrenoceptor Binding: Structural analogs with methoxyphenoxyethyl groups (e.g., ) demonstrate α/β-adrenoceptor affinity, implying the target compound may act on similar pathways.
  • Metabolic Stability : Fluorine and trifluoromethyl substituents () are linked to increased metabolic resistance, whereas the target compound’s methoxy group may favor Phase II metabolism.
  • Data Limitations : Direct comparative studies on receptor binding, solubility, or toxicity are absent in the provided evidence. Further in vitro assays are needed to validate hypotheses.

Biologische Aktivität

The compound 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine core with a carboxamide group, thiazole moiety, and a methoxyphenoxy side chain. This unique structure suggests potential interactions with various biological targets, which can be explored through in vitro and in vivo studies.

Chemical Structure

  • IUPAC Name : 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 318.38 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments were performed using standard cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that the compound exhibited low cytotoxicity at therapeutic concentrations.

Table 2: Cytotoxicity Results

Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
0100100
109590
508580
1007075

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of membrane integrity. This dual action enhances its efficacy against resistant strains.

Case Study 1: Efficacy Against Resistant Strains

A recent study investigated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment option for resistant infections.

Case Study 2: Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized in vivo. The half-life was determined to be approximately 4 hours, with peak plasma concentrations observed within 1 hour post-administration.

Table 3: Pharmacokinetic Parameters

ParameterValue
Half-Life~4 hours
Peak Plasma Concentration~150 ng/mL
Bioavailability~45%

Q & A

Q. What are the key synthetic pathways for this compound, and what methodological considerations are critical for reproducibility?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidine-3-carboxamide core. Key steps include:

  • Coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and the thiazol-2-amine group under anhydrous conditions .
  • Etherification to introduce the 2-(2-methoxyphenoxy)ethyl side chain, often using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
    Critical considerations: Strict temperature control (e.g., 0–5°C for sensitive steps), inert atmosphere (N₂/Ar) to prevent oxidation, and real-time monitoring via TLC .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the pyrrolidine ring conformation, thiazole proton environments, and methoxyphenoxy substituents .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : For unambiguous stereochemical assignment, use SHELX programs (e.g., SHELXL for refinement) with single-crystal data. Space group symmetry and unit cell parameters are critical for structure validation .

Q. What safety protocols are recommended for handling this compound during laboratory research?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Follow EPA guidelines for halogenated/organic waste, with neutralization of acidic/byproduct streams .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., 5–20 mol% Pd) .
  • Kinetic monitoring : In situ IR or Raman spectroscopy tracks intermediate formation and reaction progress .
  • High-throughput screening : Parallel reactions in microtiter plates identify optimal molar ratios (e.g., 1:1.2 for amine:acyl chloride) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to assess intra-lab variability .
  • Solvent compatibility : Ensure DMSO concentration ≤0.1% in cell-based assays to avoid cytotoxicity artifacts .
  • Target validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., enzymatic inhibition) to confirm mechanism .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to the thiazole-sensitive enzyme active site .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Screen solvents (ethanol/acetone mixtures) and cooling rates to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twin laws .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns .

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by LC-MS for hydrolysis/byproducts .
  • Plasma stability : Incubate with murine/human plasma (1–4 hr) and quantify parent compound via UPLC .
  • Light sensitivity : Store in amber vials at –20°C; monitor photodegradation under UV/visible light .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.